

Comparative Analysis of (2R,4R) Avocadene Stereochemistry: Bioactivity and Research Applications

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Compound Focus: Avocadene

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Introduction to Avocadene Stereochemistry and Structural Features

Avocadene is a 17-carbon polyhydroxylated fatty alcohol (polyol) classified as an **aliphatic acetogenin** found predominantly in avocado (*Persea americana*) tissues. The compound features a **terminal double bond** (in contrast to avocadyne's terminal triple bond), with **hydroxyl groups at the C-2 and C-4 positions** arranged in a specific **syn relative configuration**. Early structure elucidation studies confirmed that these hydroxyl groups are syn to each other, and absolute configuration was determined to be **(2R,4R)** through stereochemical analysis [1].

The **molecular structure** of **avocadene** incorporates several key features that contribute to its bioactivity:

- A **17-carbon aliphatic chain** with odd numbering
- **Hydroxyl groups at C-2 and C-4** in the (2R,4R) configuration
- A **terminal double bond** (distinguishing it from avocadyne)
- **Amphiphilic properties** due to both polar hydroxyl groups and nonpolar aliphatic chain

Table: Comparative Structural Features of Avocado Acetogenins

| Feature | Avocadene | Avocadyne |
|-----------------------|-------------|-------------|
| Chain Length | 17 carbons | 17 carbons |
| Terminal Unsaturation | Double bond | Triple bond |
| C-2/C-4 Configuration | (2R,4R) | (2R,4R) |
| Hydroxyl Groups | C-2, C-4 | C-2, C-4 |
| Primary Alcohol | Present | Present |

Bioactivity Comparison of Avocado Acetogenins

Quantitative Bioactivity Profiles

Avocado-derived acetogenins demonstrate **diverse biological activities** with **varying potency** depending on their structural features and stereochemistry. The (2R,4R) configuration appears critical for optimal bioactivity across multiple assay systems.

Table: Comparative Bioactivity of Avocado Acetogenins Across Experimental Models

| Compound | Anti-AML IC50 (μM) | Anti-Mosquito LC50 (ppm) | Anti-Microbial | FAO Inhibition |
|-------------------|---------------------------------|--------------------------|---|-----------------------------|
| Avocadene (2R,4R) | Not reported | 2.80 (An. stephensi) | Strong growth inhibition vs. gram-positive bacteria | Moderate |
| Avocadyne (2R,4R) | 2.33-11.41 | 2.33 (An. stephensi) | Anti-viral activity | Potent suppression at VLCAD |
| Avocadenol-A | Not reported | 2.07 (An. stephensi) | Not reported | Not reported |

| Compound | Anti-AML IC50 (μM) | Anti-Mosquito LC50 (ppm) | Anti-Microbial | FAO Inhibition |
|----------------------|------------------------------------|-----------------------------|----------------|-------------------|
| Avocatin B (1:1 mix) | Highly potent | Not reported | Not reported | Strong inhibition |

Anti-leukemic activity demonstrates the importance of specific structural elements. Avocadyne suppresses **mitochondrial fatty acid oxidation (FAO)** at **very long chain acyl-CoA dehydrogenase (VLCAD)**, impairing energy metabolism in acute myeloid leukemia (AML) cells while sparing normal blood cells. The **(2R,4R) configuration**, **terminal unsaturation**, and **odd-numbered carbon chain** are all critical for this selective cytotoxicity [1].

Anti-mosquito larvicidal activity shows that these compounds are highly effective against key vector species. In comparative studies, **avocadene** exhibited significant toxicity against *Anopheles stephensi* (LC50 2.80 ppm), *Aedes aegypti* (LC50 3.73 ppm), and *Culex quinquefasciatus* (LC50 5.96 ppm). The similar potency profile across compounds suggests the (2R,4R) configuration contributes to this bioactivity [2].

Molecular Mechanism and Target Engagement

The **primary molecular mechanism** of **avocadene** and related acetogenins involves **modulation of mitochondrial metabolism**, particularly through **suppression of fatty acid oxidation**. In AML cells, which exhibit abnormal reliance on FAO for energy production, avocadyne (the alkyne analog of **avocadene**) directly inhibits VLCAD, decreasing downstream mitochondrial metabolism and inducing selective cancer cell death [1]. This mechanism is **stereochemistry-dependent**, as the (2R,4R) configuration optimizes interaction with the molecular target.

Additional mechanisms include:

- **Anti-microbial activity** through disruption of microbial membranes
- **Anti-viral effects** via immunomodulatory mechanisms
- **Insecticidal activity** through unknown targets in mosquito larvae

Experimental Protocols and Methodologies

Compound Isolation and Purification

The **extraction and purification** of **avocadene** from avocado material follows well-established protocols:

Bioactivity-guided fractionation begins with extraction of dried, ground avocado seeds or unripe fruit peels with **methanol or ethyl acetate**. The crude extract is then concentrated and subjected to **sequential liquid-liquid partitioning** with hexane, dichloromethane, and ethyl acetate to enrich acetogenins. The bioactive fractions are further purified using **silica gel column chromatography** with gradient elution (typically hexane:ethyl acetate or chloroform:methanol). Final purification is achieved through **reversed-phase HPLC** using C18 columns and methanol-water or acetonitrile-water mobile phases [3] [2].

Identification and characterization of the isolated **avocadene** employs:

- **Spectroscopic techniques** (NMR, MS) for structural elucidation
- **Comparison with literature data** for physical and spectroscopic properties
- **Chiral chromatography** or **optical rotation measurements** to confirm (2R,4R) stereochemistry

Bioactivity Assessment Protocols

Anti-leukemic activity evaluation utilizes established cancer cell line models:

- **Cell culture**: AML cell lines (e.g., TEX, AML2) are maintained in appropriate media with fetal bovine serum
- **Viability assays**: Cells are treated with compounds for 72 hours, and viability is assessed using MTT, MTS, or Alamar Blue assays
- **IC50 determination**: Dose-response curves are generated from serial compound dilutions, and IC50 values are calculated using nonlinear regression
- **Metabolic assays**: Mitochondrial respiration is measured using oxygenph systems (e.g., Seahorse Analyzer) to assess FAO inhibition [1]

Larvicidal activity testing follows WHO standard protocols:

- **Larval collection**: Early fourth-instar larvae of mosquito species are collected
- **Compound exposure**: Larvae are exposed to various concentrations of compounds in distilled water
- **Mortality assessment**: Larval mortality is recorded after 24 hours of exposure
- **Statistical analysis**: LC50 values are calculated using probit analysis [2]

Structure-Activity Relationship Analysis

The **structural determinants** of **avocadene** bioactivity have been systematically investigated through structure-activity relationship (SAR) studies. The **(2R,4R) stereochemistry** emerges as a critical factor for optimal activity across multiple biological endpoints.

Key Structural Elements and Their Bioactivity Contributions

- **Terminal Unsaturation:** The **terminal double bond** in **avocadene** confers distinct bioactivity compared to the terminal triple bond in avocadyne. While both compounds show activity, avocadyne demonstrates **greater potency in anti-AML assays**, suggesting the triple bond enhances interaction with molecular targets involved in fatty acid oxidation [1].
- **Hydroxyl Group Configuration:** The **syn relationship** between the C-2 and C-4 hydroxyl groups in the (2R,4R) configuration creates an optimal **hydrogen-bonding pattern** for target engagement. Esterification of the primary alcohol completely abolishes anti-AML activity, highlighting the importance of free hydroxyl groups [1].
- **Chain Length:** The **17-carbon chain** with **odd numbering** appears optimal for bioactivity. Studies with synthetic analogs show that compounds with even-numbered chains (e.g., PATA, 16 carbons) exhibit significantly reduced potency compared to their odd-numbered counterparts (e.g., HATA, 17 carbons) [1].
- **Stereochemical Integrity:** The specific **(2R,4R) configuration** likely creates the optimal **three-dimensional topology** for target binding. Synthetic stereoisomers of avocadyne demonstrate reduced activity, confirming the importance of this specific configuration [1].

Physicochemical Properties and Formulation Considerations

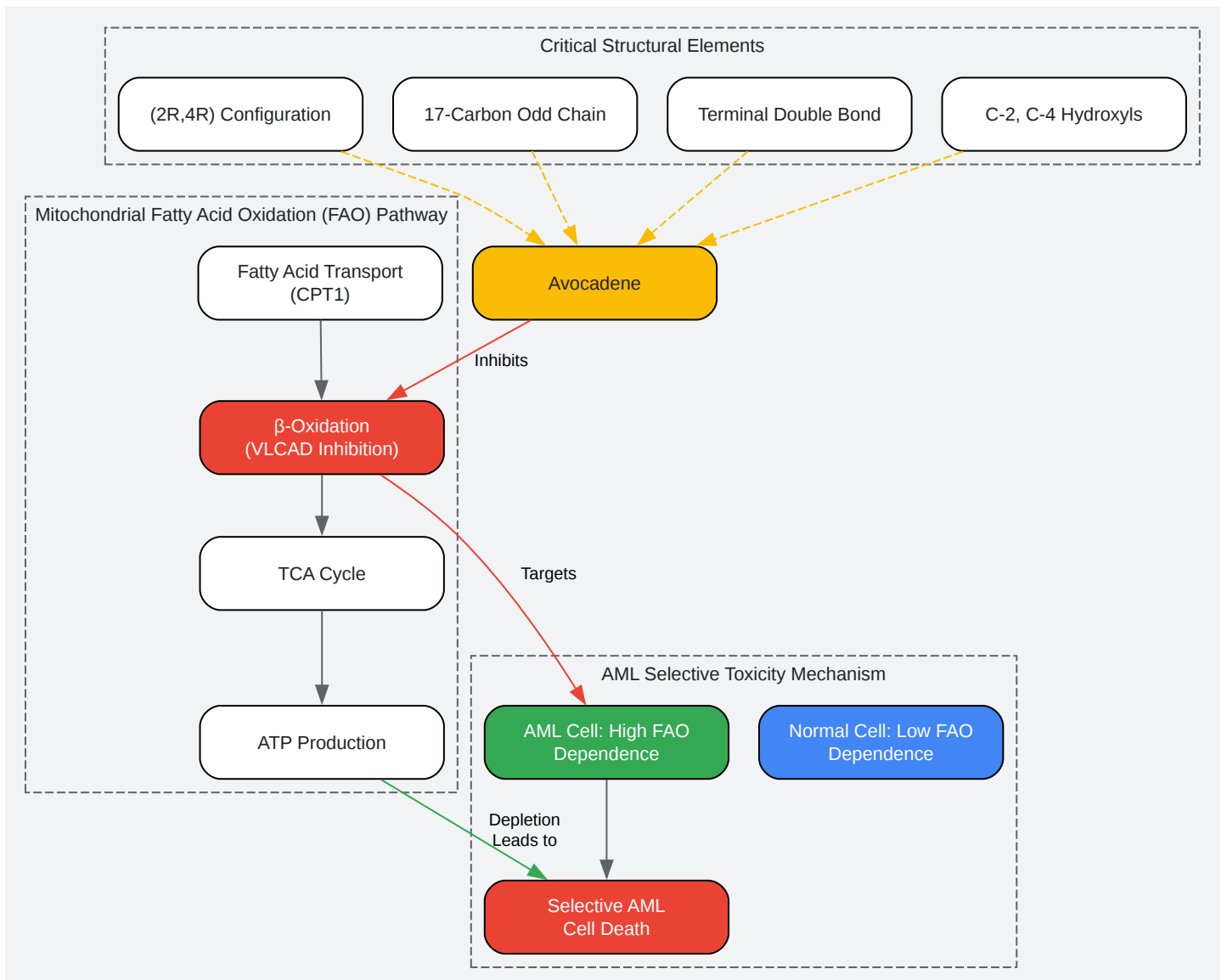
The **amphiphilic nature** of **avocadene**, resulting from its polar hydroxyl groups and nonpolar aliphatic chain, contributes to both its bioactivity and formulation challenges:

- **Surface-active properties:** **Avocadoene** and related acetogenins can function as **natural surfactants**, enabling their incorporation into **self-emulsifying drug delivery systems (SEDDS)** [3].
- **Eutectic behavior:** The 1:1 mixture of **avocadoene** and avocadyne (avocatin B) forms a **eutectic mixture** with a depressed melting point compared to the individual components, enhancing dissolution and bioavailability [3].
- **Lipid association:** **Avocadoene** can be incorporated into **complex lipids**, including triglycerides and polar lipids, potentially serving as a delivery vehicle or affecting its distribution in biological systems [4].

Pathway Visualization and Mechanistic Insights

Molecular Pathways in Avocadoene Bioactivity

The bioactivity of (2R,4R) **avocadoene** involves complex interactions with cellular pathways. The following diagram illustrates key molecular pathways and mechanisms:

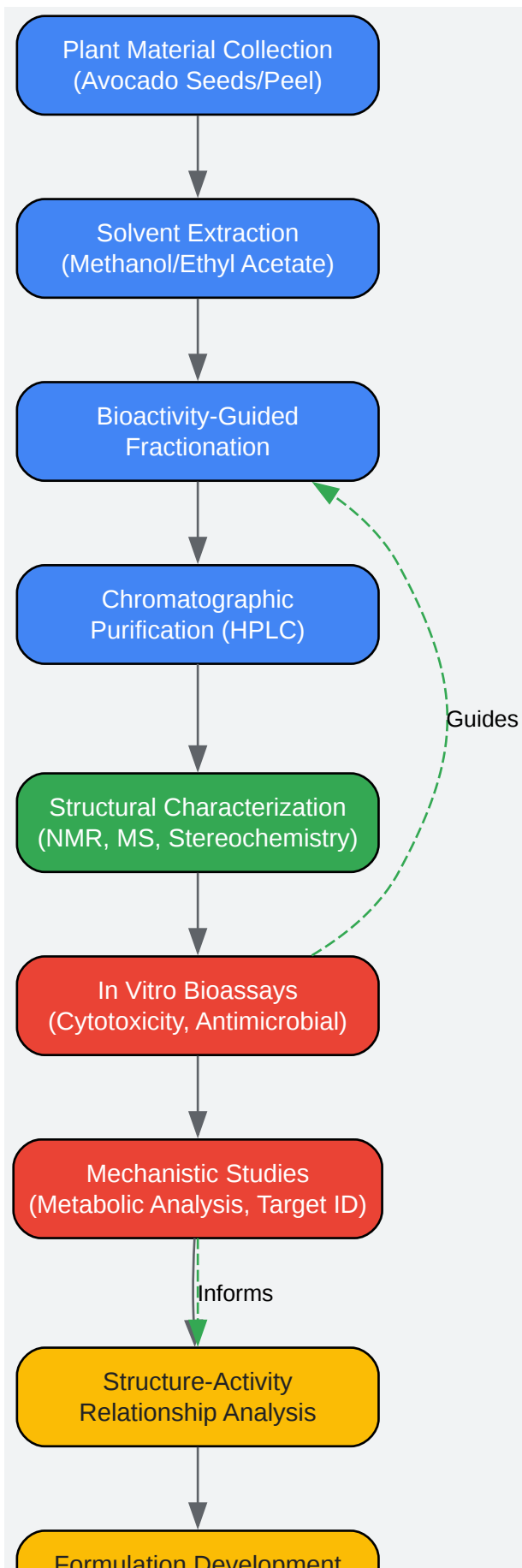


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Diagram Title: **Avocadoene** Mechanism of Action Pathways

Experimental Workflow for Avocadoene Research

The following diagram outlines a typical experimental workflow for investigating **avocadoene** bioactivity:



(SEDDS, Delivery Systems)

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Diagram Title: *Experimental Workflow for **Avocadene** Bioactivity Research*

Research Applications and Future Directions

The **unique stereochemistry** and **diverse bioactivity profile** of (2R,4R) **avocadene** present numerous opportunities for research and development across multiple fields:

Therapeutic Applications

- **Oncology:** The **selective anti-AML activity** of avocado acetogenins, particularly their ability to target FAO metabolism in leukemia cells while sparing normal cells, presents a promising therapeutic strategy. The **stereospecificity** of this effect underscores the importance of the (2R,4R) configuration for optimal target engagement [1].
- **Metabolic Disease:** The ability of these compounds to **modulate fatty acid oxidation** and **improve insulin sensitivity** in models of diet-induced obesity suggests potential applications in metabolic disorders [3].
- **Infectious Disease:** The **anti-microbial and anti-viral properties** warrant further investigation, particularly given the need for new anti-infective agents with novel mechanisms of action [1] [2].

Agricultural and Public Health Applications

- **Vector Control:** The potent **larvicidal activity** against mosquito species responsible for transmitting diseases like dengue, malaria, and filariasis positions these compounds as potential **eco-friendly insecticides** [2].
- **Food Preservation:** The **anti-microbial properties** could be harnessed for natural food preservation systems, reducing reliance on synthetic preservatives.

Formulation Strategies and Delivery Systems

The development of **effective delivery systems** represents a critical research direction:

- **Self-emulsifying drug delivery systems (SEDDS)** have been successfully employed to incorporate **avocadene** and avocadyne, forming fine, transparent oil-in-water microemulsions that enhance bioavailability [3].
- The **eutectic behavior** of **avocadene**-avocadyne mixtures can be leveraged to improve dissolution characteristics and absorption profiles [3].
- **Natural surfactant properties** enable the use of these compounds as excipients in formulations containing other poorly water-soluble drugs [3].

Conclusion

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